N-[(Z)-[(2E,4E,7E)-Undeca-2,4,7-trienylidene]amino]nitrous amide
N-[(Z)-[(2E,4E,7E)-Undeca-2,4,7-trienylidene]amino]nitrous amide
Triacsin C is a nitroso compound that is N-undecylnitrous hydrazide carrying double bonds at positions 1,2,4, and 7. It is a long-chain fatty acyl CoA synthetase inhibitor and interferes with lipid metabolism by inhibiting the de novo synthesis of glycerolipids and cholesterol esters. It has a role as an EC 6.2.1.3 (long-chain-fatty-acid--CoA ligase) inhibitor, a vasodilator agent, an apoptosis inhibitor, a bacterial metabolite, an EC 3.1.1.64 (retinoid isomerohydrolase) inhibitor and an antimalarial. It is a nitroso compound, an olefinic compound and a hydrazone.
Brand Name:
Vulcanchem
CAS No.:
76896-80-5
VCID:
VC0126821
InChI:
InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11-
SMILES:
CCCC=CCC=CC=CC=NNN=O
Molecular Formula:
C11H17N3O
Molecular Weight:
207.27 g/mol
N-[(Z)-[(2E,4E,7E)-Undeca-2,4,7-trienylidene]amino]nitrous amide
CAS No.: 76896-80-5
Reference Standards
VCID: VC0126821
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
CAS No. | 76896-80-5 |
---|---|
Product Name | N-[(Z)-[(2E,4E,7E)-Undeca-2,4,7-trienylidene]amino]nitrous amide |
Molecular Formula | C11H17N3O |
Molecular Weight | 207.27 g/mol |
IUPAC Name | N-[(Z)-[(2E,4E,7E)-undeca-2,4,7-trienylidene]amino]nitrous amide |
Standard InChI | InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11- |
Standard InChIKey | NKTGCVUIESDXPU-MDCJQJRZSA-N |
Isomeric SMILES | CCC/C=C/C/C=C/C=C/C=N\NN=O |
SMILES | CCCC=CCC=CC=CC=NNN=O |
Canonical SMILES | CCCC=CCC=CC=CC=NNN=O |
Appearance | White to Off-White powder |
Description | Triacsin C is a nitroso compound that is N-undecylnitrous hydrazide carrying double bonds at positions 1,2,4, and 7. It is a long-chain fatty acyl CoA synthetase inhibitor and interferes with lipid metabolism by inhibiting the de novo synthesis of glycerolipids and cholesterol esters. It has a role as an EC 6.2.1.3 (long-chain-fatty-acid--CoA ligase) inhibitor, a vasodilator agent, an apoptosis inhibitor, a bacterial metabolite, an EC 3.1.1.64 (retinoid isomerohydrolase) inhibitor and an antimalarial. It is a nitroso compound, an olefinic compound and a hydrazone. |
Synonyms | 1-hydroxy-3-(2',4',7'-undecatrienylidine)triazene triacsin C WS 1228A WS-1228A |
PubChem Compound | 5354010 |
Last Modified | Nov 11 2021 |
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